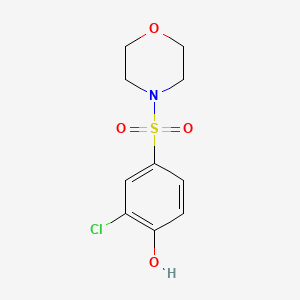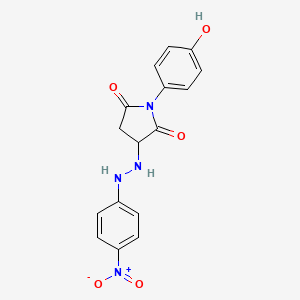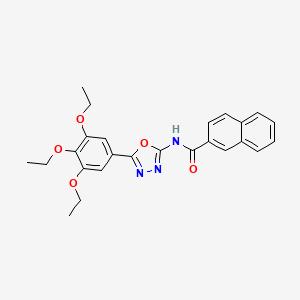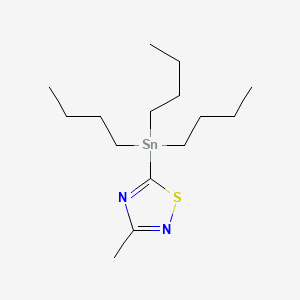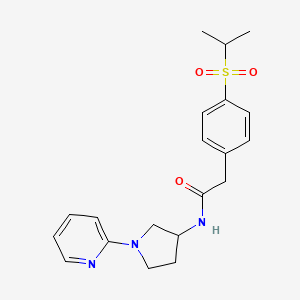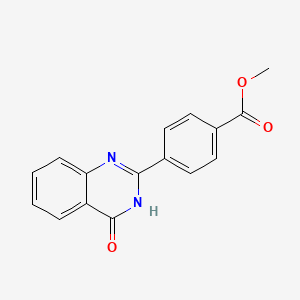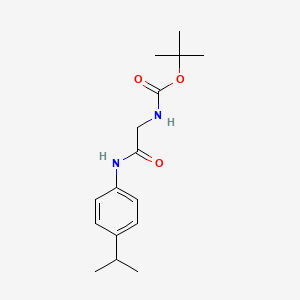
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” is a compound that is part of a class of molecules known as N-tert-butoxycarbonyl (Boc) protected amines . The Boc group is a widely used protective group in organic synthesis due to its inertness towards catalytic hydrogenolysis and resistance towards hydrolysis under most basic conditions and nucleophilic reagents .
Synthesis Analysis
The synthesis of such compounds typically involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . This method yields the corresponding monocarbamate in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .Molecular Structure Analysis
The molecular structure of “N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” includes a tert-butoxycarbonyl (Boc) group, an isopropylphenyl group, and a glycinamide group . The molecule contains a total of 47 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
The chemical reactions involving “N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” primarily involve the protection and deprotection of the amine moiety . The Boc group can be introduced using commercially available di-tert-butyl dicarbonate (Boc)2O under standard basic conditions . N-Boc deprotection is generally achieved under mild acidic conditions .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful in protecting amines during chemical reactions. After the desired transformations are complete, the Boc group can be removed under mild acidic conditions, revealing the free amine .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized in the development of new drugs. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents, especially in the realm of analgesics and anti-inflammatory drugs .
Peptide Synthesis
The Boc group is a common protecting group for amines in peptide synthesis. It allows for the sequential addition of amino acids without unwanted side reactions. This compound, therefore, finds use in the stepwise construction of peptides, which are essential in studying protein functions and interactions .
Material Science
In material science, this compound can be used to modify the surface properties of polymers. By introducing this compound into a polymer matrix, researchers can alter the hydrophobicity, which can be beneficial in creating specialized coatings or films .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can bind to metals and facilitate various catalytic reactions, including hydrogenation and carbon-carbon bond formation, which are pivotal in industrial chemistry .
Bioconjugation
For bioconjugation applications, this compound can be used to attach various biomolecules to surfaces or to each other. This is particularly useful in the development of biosensors, where the compound can be used to immobilize enzymes or antibodies on a sensor’s surface .
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSCWHCWWHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
